2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
Introduction and Research Context
Historical Development of Benzothiazole-Phenoxy Hybrid Molecules
Benzothiazole derivatives have been integral to medicinal chemistry since the early 20th century, with initial applications in rubber vulcanization. The transition to pharmaceutical exploration began in the 1990s, when researchers identified the benzothiazole core as a privileged scaffold for anticancer agents. Early work by Caputo et al. demonstrated that aryl amide and urea functionalities at the C-2 position of benzothiazole conferred broad-spectrum anticancer activity, with derivatives 4 and 5 showing log GI~50~ values of −5.48 to −5.53 across nine cancer cell lines.
The integration of phenoxy-acetamide moieties emerged as a strategic advancement. Havrylyuk et al. reported that 4-thiazolidinone benzothiazoles with chloro-phenoxy-acetamide substitutions exhibited enhanced anticancer potency, exemplified by compound 52 (Figure 32 in ). Concurrently, synthetic methodologies evolved to enable hybrid architectures. For instance, Mohamed et al. developed one-pot three-component reactions to synthesize 2-phenoxy-N-phenylacetamide hybrids with thiazole and imidazole scaffolds. These innovations laid the groundwork for complex hybrids like the target compound, which combines a 2,4-dichlorophenoxy group with a dihydro-benzothiazol-ylidene acetamide core.
Table 1: Key Milestones in Benzothiazole-Phenoxy Hybrid Development
Significance in Heterocyclic Medicinal Chemistry
Benzothiazole-phenoxy hybrids occupy a unique niche due to their dual capacity for hydrophobic interactions (via the benzothiazole core) and hydrogen bonding (via phenoxy-acetamide groups). Structural analyses of analogous compounds reveal critical structure-activity relationships (SARs):
- Chlorine substituents : Dichlorophenyl groups, as in compound 51 , enhance activity against non-small cell lung cancer (GI~50~ = 7.18 × 10^−8 M). The 2,4-dichlorophenoxy moiety in the target compound likely augments binding affinity to hydrophobic enzyme pockets.
- Acetamide linkage : The N-acetamide group in compound 52 stabilizes intramolecular hyperconjugation, as evidenced by natural bond orbital (NBO) analysis. This feature is conserved in the target compound, potentially contributing to its metabolic stability.
- Dihydro-benzothiazol-ylidene scaffold : Theoretical studies indicate that dihydro-benzothiazole derivatives exhibit distinct electronic profiles, with excitation energies (ΔE~excit~) ranging from 4.72–5.02 eV in aqueous phases. These properties may facilitate charge-transfer interactions in biological systems.
Table 2: Functional Group Contributions in Benzothiazole Hybrids
Current Research Landscape and Knowledge Gaps
Despite advances in benzothiazole chemistry, the target compound remains underexplored. Key gaps include:
- Mechanistic Insights : While similar hybrids like compound 52 inhibit cancer cell proliferation, the exact molecular targets (e.g., kinases, DNA topoisomerases) of dichlorophenoxy-acetamide derivatives are unknown.
- Synthetic Optimization : Current routes to phenoxy-acetamide hybrids rely on multi-step protocols involving α-haloketones and thioamides. A streamlined synthesis for the target compound’s dihydro-benzothiazol-ylidene core is lacking.
- Comparative Studies : No published data compare the target compound’s activity to structurally related derivatives, such as those with ethoxy (e.g., PubChem CID 2403007) versus methyl substituents.
Recent theoretical work highlights the promise of benzothiazole derivatives in drug design. For example, global reactivity indices predict that 2-hydroxybenzothiazole derivatives exhibit superior electrophilicity (ω = 3.89 eV) compared to non-hydroxylated analogs. Applying such computational tools to the target compound could prioritize experimental validation.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-10-3-5-13-15(7-10)24-17(21(13)2)20-16(22)9-23-14-6-4-11(18)8-12(14)19/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRRLUCALXHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Benzothiazolylidene Intermediate: 2-aminothiophenol is reacted with acetone in the presence of an acid catalyst to form 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole.
Coupling Reaction: The two intermediates are then coupled under dehydrating conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through inhibition or activation of these targets, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
Key Compounds:
Analysis:
- Chlorine Substitution: 2,4-Dichloro (target compound) vs. 2,6-Dichloro (): The para-substitution in 2,6-dichlorophenyl creates a linear geometry, leading to distinct dihedral angles (79.7°) and intermolecular hydrogen bonds .
- Heterocyclic Moieties: Benzothiazolylidene (target) vs. Thiazole (): The fused benzothiazole system in the target compound enhances aromaticity and planarity, which may improve receptor binding compared to simpler thiazoles.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (commonly referred to as DCA ) is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects observed in various studies, and potential applications in medicine and agriculture.
Chemical Structure and Properties
DCA is characterized by a dichlorophenoxy group attached to a benzothiazolylidene moiety. Its structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
| Molecular Formula | C17H14Cl2N2O2S |
| CAS Number | 391867-91-7 |
The biological activity of DCA is believed to arise from its interaction with specific molecular targets within cells. These may include:
- Enzymes : DCA may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : The compound could bind to various receptors, potentially altering signaling pathways.
- Proteins : Interactions with proteins may lead to changes in cellular functions.
Antimicrobial Properties
DCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, one study demonstrated that DCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Several studies have highlighted the anticancer potential of DCA. In vitro experiments have shown that DCA can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : DCA has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : The compound activates caspase pathways, promoting programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have reported that DCA administration significantly reduces tumor size in animal models.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCA against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that DCA holds promise as a potential antimicrobial agent due to its effectiveness at relatively low concentrations.
Study 2: Anticancer Effects
In a research article from Cancer Letters, researchers investigated the effects of DCA on human breast cancer cell lines. They reported that treatment with DCA led to a 50% reduction in cell viability at concentrations as low as 25 µM after 48 hours. The study provided evidence for the activation of the intrinsic apoptotic pathway as a key mechanism behind this effect.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
